4-Chloroquinazolin-2-yl)(quinolin-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloroquinazolin-2-yl)(quinolin-2-yl)methanone is a derivative of quinazoline, a heterocyclic compound. It is known for its medicinal properties, particularly in the synthesis of anti-malarial agents and cancer treatments. The compound has a molecular formula of C18H10ClN3O and a molecular weight of 319.75 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloroquinazolin-2-yl)(quinolin-2-yl)methanone typically involves the reaction of anthranilic acid derivatives with quinoline derivatives under specific conditions. One common method includes the use of a chlorinating agent to introduce the chlorine atom into the quinazoline ring . The reaction conditions often require a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-Chloroquinazolin-2-yl)(quinolin-2-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline-2,4-dione derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorine atom in the quinazoline ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically require a base like sodium hydroxide and a solvent such as ethanol.
Major Products Formed
Oxidation: Quinazoline-2,4-dione derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
Scientific Research Applications
4-Chloroquinazolin-2-yl)(quinolin-2-yl)methanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an anti-malarial agent.
Medicine: Investigated for its anti-cancer properties, particularly in the development of kinase inhibitors.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Chloroquinazolin-2-yl)(quinolin-2-yl)methanone involves its interaction with specific molecular targets. In cancer treatment, it acts as a kinase inhibitor, blocking the activity of enzymes involved in cell proliferation. This inhibition leads to the suppression of tumor growth and induces apoptosis in cancer cells. The compound’s anti-malarial activity is attributed to its ability to interfere with the parasite’s DNA replication and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
Quinazoline: A parent compound with similar heterocyclic structure but lacks the chlorine and quinoline moieties.
4-Chloroquinazoline: Similar structure but without the quinolin-2-yl group.
Quinolin-2-ylmethanone: Lacks the quinazoline ring and chlorine atom.
Uniqueness
4-Chloroquinazolin-2-yl)(quinolin-2-yl)methanone is unique due to its combined quinazoline and quinoline structures, along with the presence of a chlorine atom. This unique structure contributes to its diverse biological activities and makes it a valuable compound in medicinal chemistry.
Properties
IUPAC Name |
(4-chloroquinazolin-2-yl)-quinolin-2-ylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10ClN3O/c19-17-12-6-2-4-8-14(12)21-18(22-17)16(23)15-10-9-11-5-1-3-7-13(11)20-15/h1-10H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTVGKEKUOUELJA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C(=O)C3=NC4=CC=CC=C4C(=N3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10ClN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.